molecular formula C15H23N B13149613 3,3-Diethyl-4-(2-methylphenyl)pyrrolidine

3,3-Diethyl-4-(2-methylphenyl)pyrrolidine

Cat. No.: B13149613
M. Wt: 217.35 g/mol
InChI Key: MJFJXXQIXQQLMX-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Biological Activity Modulation

Nitrogen-containing heterocyclic compounds are a foundational class of organic molecules with immense significance in pharmaceuticals and agrochemicals. Their prevalence is so high that they are considered "privileged structures" in drug design. More than 85% of all biologically active compounds feature a heterocyclic component, with nitrogen heterocycles being the most frequent. chemrxiv.org This widespread use stems from their structural diversity and their ability to engage in crucial biological interactions, such as hydrogen bonding, which is vital for binding to enzymes and receptors. chemrxiv.org

The nitrogen atom within these rings can act as a hydrogen bond acceptor, and if it bears a hydrogen atom (as in a secondary amine like pyrrolidine), it can also act as a hydrogen bond donor. This dual capability allows them to mimic the structures of natural metabolites and interact with biological macromolecules. nih.gov Consequently, nitrogen heterocycles form the core of numerous approved drugs, demonstrating a vast array of pharmacological activities including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties. nih.govnih.gov

Structural Context of 3,3-Diethyl-4-(2-methylphenyl)pyrrolidine within the Pyrrolidine (B122466) Class

The parent compound, pyrrolidine, is a five-membered saturated ring with the chemical formula (CH₂)₄NH. wikipedia.org Its non-planar, puckered structure provides a three-dimensional scaffold that is highly valuable for exploring chemical space in drug design. nih.govresearchgate.net This contrasts with flat, aromatic rings and allows for the precise spatial orientation of substituents. nih.gov

The specific compound, This compound , is a derivative of this basic scaffold with a distinct substitution pattern:

Pyrrolidine Ring : The core is the five-membered saturated heterocycle containing one nitrogen atom.

3,3-Diethyl Substitution : Two ethyl groups (-CH₂CH₃) are attached to the third carbon atom of the ring. This geminal disubstitution significantly influences the local stereochemistry and conformational flexibility of the ring.

4-(2-methylphenyl) Substitution : A 2-methylphenyl group (also known as an o-tolyl group) is attached to the fourth carbon atom of the ring. This bulky aromatic substituent is crucial in defining the molecule's potential interactions with biological targets.

This specific arrangement places a geminal-diethyl group adjacent to an aryl group on the pyrrolidine ring, creating a sterically crowded and structurally complex molecule.

Overview of Research Directions for Substituted Pyrrolidine Compounds

Research into substituted pyrrolidines is a vibrant and diverse area of medicinal chemistry, driven by the scaffold's versatility. The biological activity of pyrrolidine derivatives can be finely tuned by altering the substituents at various positions on the ring. nih.gov

Key research directions include:

Anticancer Agents : Many pyrrolidine-containing compounds have been investigated for their anti-tumor activities. For example, certain 2-arylpyrrolidine derivatives have shown potent in vitro activity against cancer cell lines and significant in vivo efficacy in animal models. nih.gov

Anticonvulsants : The pyrrolidine scaffold is a core component of several anticonvulsant drugs. Structure-activity relationship (SAR) studies have shown that substituents at the 3-position of the pyrrolidine ring can strongly affect anticonvulsant activity. nih.gov A related compound, 3,3-Diethyl-2-pyrrolidinone, has been identified as an anticonvulsant. wikipedia.org

Antimalarial Agents : 4-Aryl pyrrolidines have emerged as a novel class of orally effective antimalarial agents, highlighting the potential of this substitution pattern in infectious disease research. researchgate.net

Antimicrobial and Antiviral Agents : The pyrrolidine ring is present in various compounds tested for antibacterial, antifungal, and antiviral properties. frontiersin.org

Central Nervous System (CNS) Agents : Due to their structural features, many pyrrolidine derivatives are explored for their effects on the CNS, including as inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov

Despite the broad and extensive research into the pyrrolidine class, a review of available scientific literature and chemical databases reveals a notable absence of specific studies, synthesis methods, or biological activity data for the exact compound This compound . While research exists for structurally related molecules such as those with different substitution patterns (e.g., 3-aryl or 4-aryl pyrrolidines) or related cores (e.g., pyrrolidinones), this specific molecule does not appear to have been a subject of published research. Therefore, no detailed research findings or data tables for this compound can be presented.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

3,3-diethyl-4-(2-methylphenyl)pyrrolidine

InChI

InChI=1S/C15H23N/c1-4-15(5-2)11-16-10-14(15)13-9-7-6-8-12(13)3/h6-9,14,16H,4-5,10-11H2,1-3H3

InChI Key

MJFJXXQIXQQLMX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC1C2=CC=CC=C2C)CC

Origin of Product

United States

Synthetic Strategies and Methodologies for Pyrrolidine Ring Construction and Derivatization

Approaches to Pyrrolidine (B122466) Core Synthesis

The construction of the pyrrolidine framework, particularly with complex substitution patterns such as a C3-quaternary center and adjacent stereocenters, requires precise and efficient synthetic methodologies. The following sections outline key strategies that can be employed to assemble such structures.

Multicomponent Reaction Pathways for Pyrrolidine Framework Assembly

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single operation from three or more starting materials. nih.govresearchgate.net These reactions are highly valued for their atom and step economy, often leading to the rapid generation of molecular diversity. researchgate.net For the synthesis of substituted pyrrolidines, MCRs provide a convergent approach to assemble the heterocyclic core with multiple points of substitution.

A common MCR strategy for pyrrolidine synthesis involves the in-situ generation of an azomethine ylide from an aldehyde and an α-amino acid, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile. tandfonline.com This three-component reaction can create multiple stereocenters in a single step. acs.org By selecting appropriate starting materials, highly functionalized pyrrolidines can be obtained. For instance, the reaction of aldehydes, amino acid esters, and chalcones in a one-pot process can yield polysubstituted pyrrolidine-2-carboxylates. tandfonline.com

Another notable MCR involves the reaction of an aromatic aldehyde, malononitrile, and an isocyanide, which generates a reactive ylide intermediate that can add to an azomethine function to furnish a pyrrolidine derivative. mdpi.com While the direct assembly of a 3,3-diethyl-4-aryl-pyrrolidine via MCRs presents challenges in substrate design, the principles of these reactions offer a versatile platform for accessing structurally related and complex pyrrolidine frameworks. The diastereoselective synthesis of tetrasubstituted pyrrolidines from aldehydes, aminomalonates, and nitro-alkenes further highlights the utility of MCRs in controlling stereochemistry. mdpi.com

EntryReactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeYield (%)Ref
1AldehydeAmino Acid EsterChalconeK₂CO₃, I₂Polysubstituted Pyrrolidine-2-carboxylatesVaries tandfonline.com
2IsatinGlycine (B1666218) Methyl EsterThioxothiazolidinoneEt₃N, Acetonitrile, RefluxSpirooxindole Pyrrolidine DerivativesHigh tandfonline.com
3AldehydeAminomalonateNitro-alkene-2,3,4,5-tetrasubstituted PyrrolidinesHigh mdpi.com
4PhenyldihydrofuranN-tosyl imino esterAllyltrimethylsilaneTiCl₄Highly Substituted PyrrolidineGood acs.org

Cycloaddition Reactions for Stereospecific Pyrrolidine Formation

Cycloaddition reactions are among the most powerful methods for constructing cyclic systems with high stereocontrol. osaka-u.ac.jpresearchgate.net For pyrrolidine synthesis, [3+2], [2+2], and [4+2] cycloadditions are particularly valuable, allowing for the direct formation of the five-membered ring from acyclic precursors.

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a cornerstone of pyrrolidine synthesis. osaka-u.ac.jpnih.gov This [3+2] cycloaddition approach is highly convergent and can establish up to four contiguous stereocenters with excellent regio- and diastereoselectivity. nih.govnih.gov Azomethine ylides, which can be stabilized or non-stabilized, are typically generated in situ from various precursors, including α-amino acids, imino esters, or N-substituted glycine derivatives. mdpi.comrsc.orgacs.org

The reaction's stereochemical outcome is often dictated by the geometry of the alkene and the nature of the azomethine ylide. wikipedia.org For example, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides allows for their cycloaddition with electron-deficient alkenes, yielding structurally complex pyrrolidines under mild conditions. nih.govacs.org Similarly, three-component reactions involving cyclic amines, aldehydes, and olefinic oxindoles can produce spirooxindole-pyrrolidines with high diastereoselectivity. rsc.org The synthesis of the target 3,3-diethyl-4-(2-methylphenyl)pyrrolidine via this method would conceptually involve the reaction of an appropriately substituted azomethine ylide with an alkene like 1-(2-methylphenyl)-2-ethyl-1-butene, or vice-versa. The construction of the quaternary C3 center remains a significant synthetic challenge, often requiring highly substituted dipolarophiles or specialized ylides.

EntryYlide PrecursorDipolarophileCatalyst/ConditionsProduct TypeYield (%)StereoselectivityRef
1Tertiary Amide/LactamConjugated AlkeneIrCl(CO)(PPh₃)₂, TMDSSubstituted PyrrolidineVariesHigh dr nih.gov
2Tetrahydroisoquinoline + Aryl AldehydeOlefinic Oxindole (B195798)HeatSpirooxindole-pyrrolidineHighHigh dr rsc.org
3N-benzyl azomethine ylideCyanosulfonesAmbientPyrrolidine with quaternary carbonup to 98%>25:1 dr researchgate.net
4Chiral N-tert-ButanesulfinylazadieneAzomethine YlideAg₂CO₃Densely Substituted Proline Derivative30-83%High dr acs.org

While less common than [3+2] cycloadditions for direct pyrrolidine synthesis, [2+2] cycloadditions can serve as a key step in multi-step sequences. For instance, the reaction of an imine with a ketene (B1206846) can form a β-lactam, which could potentially be elaborated into a pyrrolidine ring through ring-expansion strategies.

A more direct approach involves a formal [2+2]/[2+3] cycloaddition cascade. Research has demonstrated that a reaction between nonstabilized azomethine ylides, alkynes, and silyl (B83357) enol ethers can lead to polysubstituted fused pyrrolidines. rsc.org This method constructs a cyclobutane (B1203170) ring first, which is fused to the pyrrolidine ring formed in the subsequent [3+2] cycloaddition, resulting in a 3-azabicyclo[3.2.0]heptane core. rsc.org Such strategies highlight the modularity of cycloaddition cascades in building complex heterocyclic systems.

The aza-Diels-Alder reaction, a [4+2] cycloaddition, provides a pathway to six-membered nitrogen heterocycles, which can sometimes be converted to pyrrolidines via ring contraction. A more direct route to five-membered rings using a [4+2] strategy involves nitroalkenes. Nitroalkene [4+2] cycloaddition has been developed as a general and stereoselective method for synthesizing 3,4-disubstituted pyrrolidines. acs.org In this approach, the nitroalkene acts as a dienophile in a reaction with a suitable diene. The resulting cyclic nitronate can then be reduced and cyclized to form the pyrrolidine ring. This strategy offers good control over the relative stereochemistry at the C3 and C4 positions. acs.org

Additionally, intramolecular Diels-Alder reactions of pyridazinecarbonitriles bearing alkyne side chains have been shown to proceed with inverse electron demand, leading to fused benzonitriles. mdpi.com While this specific example does not directly yield a simple pyrrolidine, it illustrates the principle of using [4+2] cycloadditions to construct rings that could be further transformed.

Intramolecular Cyclization and Amination Routes

Intramolecular cyclization of functionalized linear precursors is a fundamental and widely used strategy for pyrrolidine synthesis. mdpi.com This approach involves the formation of a carbon-nitrogen bond to close the five-membered ring. The stereochemistry of the final product is often controlled by the stereocenters present in the acyclic precursor.

A variety of reactions fall under this category, including the intramolecular amination of alkenes, C-H amination, and reductive amination of 1,4-dicarbonyl compounds. nih.govorganic-chemistry.org For example, copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides can produce 2,5-cis-pyrrolidines with excellent diastereoselectivity. nih.gov

A powerful modern technique is intramolecular C-H amination, where a C-H bond is converted into a C-N bond. acs.orgacs.org This can be achieved using various catalysts, including those based on rhodium, copper, or iron, and often proceeds via a nitrene intermediate. organic-chemistry.org This method is attractive for its atom economy and ability to functionalize otherwise unreactive C-H bonds. For example, copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a mild and effective route to pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org The classic Hofmann-Löffler-Freytag reaction is another example, where an N-haloamine is cyclized under acidic conditions via a nitrogen-centered radical that abstracts a hydrogen atom intramolecularly. wikipedia.org

The synthesis of the this compound framework via this route would necessitate the stereoselective synthesis of a suitable acyclic amine precursor, such as a derivative of 2-(2-methylphenyl)-3,3-diethyl-1,5-pentanediamine or a related amino alcohol or halide, which would then undergo cyclization.

EntrySubstrateCatalyst/ReagentMethodProductYield (%)StereoselectivityRef
1γ-Substituted 4-pentenyl sulfonamideCopper(II)Aminooxygenation2,3-trans-pyrrolidineHighca. 3:1 dr nih.gov
2N-Boc-N-(4-chlorobutyl)styrylaminen-BuLi/(-)-sparteineLithiation-cyclization(S)-N-Boc-2-phenyl-pyrrolidine82%97:3 er acs.org
3Alkyl AzideEngineered Cytochrome P411Biocatalytic C-H AminationChiral Pyrrolidineup to 74%up to 99:1 er acs.orgnih.gov
4N-Fluoride AmideTpˣCuL complexC-H AminationPyrrolidine/Piperidine (B6355638)up to 99%- acs.org
5N-HaloamineH₂SO₄, hvHofmann-Löffler-FreytagPyrrolidineVaries- wikipedia.org

Mannich-Type Reactions in Pyrrolidine Synthesis

The Mannich reaction and its variants represent a powerful and versatile tool for the construction of the pyrrolidine nucleus. These reactions involve the aminoalkylation of a carbon nucleophile with an imine or iminium ion, providing a direct route to β-amino carbonyl compounds and their derivatives, which are key precursors to pyrrolidines.

One notable advancement is the use of cascade reactions that incorporate a Mannich-type reaction. For instance, a one-pot nitro-Mannich/hydroamination cascade has been developed for the synthesis of substituted pyrrolidines bearing three stereocenters. This method utilizes a combination of base and gold(I) catalysis to afford the desired products in high yields and with good to excellent diastereoselectivities. Similarly, an enantioselective synthesis of trisubstituted pyrrolidine derivatives has been achieved through a one-pot nitro-Mannich/hydroamination cascade, combining organocatalysis and gold catalysis. This approach yields products with excellent diastereo- and enantioselectivities.

Furthermore, asymmetric halo-Mannich-type reactions have been reported, using cyclopropyl (B3062369) carbonyl-derived enolates and sulfonyl-protected imines. The use of chiral oxazolidinone auxiliaries allows for complete control of the product's stereochemistry. The resulting iodo-Mannich products can be readily cyclized to the corresponding protected pyrrolidines.

The following table summarizes key findings in Mannich-type reactions for pyrrolidine synthesis:

Reaction TypeCatalysts/ReagentsKey FeaturesRef.
Nitro-Mannich/Hydroamination CascadeBase and Gold(I) CatalystsHigh yields, good to excellent diastereoselectivities, three stereocenters.
Asymmetric Nitro-Mannich/Hydroamination CascadeOrganocatalyst and Gold CatalystExcellent diastereo- and enantioselectivities, trisubstituted pyrrolidines.
Asymmetric Halo-Mannich-Type ReactionChiral Oxazolidinone AuxiliariesComplete stereochemical control, cyclization to protected pyrrolidines.

Catalytic Hydrosilylation Approaches to Pyrrolidine Ring Systems

Catalytic hydrosilylation offers an alternative and efficient strategy for the construction of the pyrrolidine ring. This method typically involves the intramolecular cyclization of unsaturated amines, mediated by a transition metal catalyst and a hydrosilane.

Rhodium-catalyzed hydrosilylation of alkenes with acylhydrosilanes has been demonstrated as a viable route. These reactions proceed under mild conditions with good to excellent yields and exhibit high functional group tolerance. The use of acylsilanes in this context is noteworthy as they are valuable reagents in organic synthesis due to their diverse reaction modes.

Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by a [3 + 2] dipolar cycloaddition, also provides access to functionalized pyrrolidines. This approach utilizes Vaska's complex ([IrCl(CO)(PPh3)2]) and tetramethyldisiloxane (TMDS) as a terminal reductant, allowing for the formation of a broad range of substituted pyrrolidines and polycyclic amine products under mild conditions.

Key research findings in catalytic hydrosilylation for pyrrolidine synthesis are highlighted in the table below:

Catalyst SystemSubstrate TypeKey FeaturesRef.
Rhodium CatalystAlkenes and AcylhydrosilanesMild conditions, good to excellent yields, high functional group tolerance.
Iridium (Vaska's Complex) / TMDSTertiary Amides and LactamsReductive generation of azomethine ylides, [3 + 2] cycloaddition, broad substrate scope.

Functionalization and Derivatization of Preformed Pyrrolidine Rings

The derivatization of pre-existing pyrrolidine scaffolds is a crucial strategy for accessing a diverse range of analogs with tailored properties. This section explores various techniques for the functionalization of the pyrrolidine ring and its substituents.

Stereoselective Functionalization Techniques for Pyrrolidine Derivatives

Achieving stereocontrol in the functionalization of preformed pyrrolidine rings is of paramount importance for the synthesis of chiral molecules. Various strategies have been developed to address this challenge.

Asymmetric multicomponent reactions have been employed for the diastereoselective synthesis of highly substituted pyrrolidines. For example, the reaction of optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents in a one-pot operation can construct up to three stereogenic centers with high diastereoselectivity. nih.gov

The reduction of substituted pyrroles offers another avenue to stereoselectively synthesize pyrrolidine derivatives. Heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can lead to fully reduced pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. researchgate.netnih.gov

Palladium-catalyzed C(sp³)–H arylation has been utilized for the regio- and stereoselective synthesis of cis-3,4-disubstituted pyrrolidines. By employing an aminoquinoline auxiliary at the C(3) position, arylation occurs with excellent regio- and stereoselectivity. acs.org Similarly, nickel and palladium catalysis have been instrumental in the stereoselective synthesis of functionalized pyrrolidines, as demonstrated in the formal synthesis of (+)-α-allokainic acid. nih.gov

The following table summarizes selected stereoselective functionalization techniques:

MethodKey Reagents/CatalystsStereochemical OutcomeRef.
Asymmetric Multicomponent ReactionTiCl₄, Optically active phenyldihydrofuranHigh diastereoselectivity, up to three contiguous asymmetric centers. nih.gov
Heterogeneous Catalytic HydrogenationNot specifiedExcellent diastereoselectivity, up to four new stereocenters. researchgate.netnih.gov
Palladium-Catalyzed C(sp³)–H ArylationPd(OAc)₂, Aminoquinoline auxiliaryExcellent regio- and stereoselectivity for cis-3,4-disubstitution. acs.org
Nickel/Palladium CatalysisNi and Pd catalystsStepwise formation of stereocenters with high stereoselectivity. nih.gov

Late-Stage Oxidative C(sp³)–H Methylation and Other Functionalizations

Late-stage functionalization (LSF) of C(sp³)–H bonds is a powerful strategy for modifying complex molecules, including those containing a pyrrolidine ring, at a late stage of the synthesis. This approach avoids the need for de novo synthesis of analogs.

Oxidative cross-dehydrogenative coupling of N-heterocycles with aldehydes, catalyzed by nickel, provides a method for the acylation of C–H bonds α to the nitrogen atom. acs.orgnih.gov This reaction proceeds with a broad substrate scope. Another approach involves the oxidative C-arylation of free (NH)-heterocycles via direct (sp³)–C–H bond functionalization, which combines dehydrogenation and arylation in a single process. nih.gov

Late-stage oxidative C(sp³)–H methylation has been achieved using a manganese catalyst, Mn(CF₃PDP). This method allows for the targeted hydroxylation of heterocyclic cores, followed by methylation, and is tolerant of various functional groups. nih.gov Photoredox catalysis has also emerged as a powerful tool for the late-stage methylation, ethylation, and cyclopropylation of biologically active heterocycles under mild conditions. charnwooddiscovery.comnih.govchem-station.com The merger of decatungstate photocatalysis and nickel-mediated SH2 bond formation has enabled the direct introduction of methyl groups via C(sp³)–H functionalization of a broad array of saturated heterocycles. nih.govprinceton.edu

Selected late-stage functionalization methods are presented in the table below:

FunctionalizationCatalyst/ReagentKey FeaturesRef.
α-AcylationNickel catalyst, Di-tert-butyl peroxide, ZincOxidative cross-dehydrogenative coupling of N-heterocycles with aldehydes. acs.orgnih.gov
C-ArylationRhodium catalyst, Cs₂CO₃Oxidative C-arylation of (NH)-heterocycles with haloarenes. nih.gov
C-MethylationMn(CF₃PDP)Site- and chemoselective hydroxylation followed by methylation. nih.gov
C-AlkylationVisible-light photoredox catalysisDirect methylation, ethylation, and cyclopropylation under mild conditions. charnwooddiscovery.comnih.govchem-station.com
C-MethylationDecatungstate photocatalysis, Nickel catalystDirect methylation of saturated heterocycles. nih.govprinceton.edu

Modifications at the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring provides a convenient handle for further functionalization, allowing for the introduction of a wide range of substituents that can modulate the properties of the molecule.

N-Arylation of pyrrolidines is a common modification. Photocatalytic methods have been developed for the N-arylation of 3-substituted pyrrolidines with aryl halides, offering a milder alternative to traditional C-N coupling reactions. helsinki.fi A metal-free, redox-neutral three-component reaction using p-quinol ethers or p-quinone monoacetals serves as both an arylation reagent and a formal oxidant for the tandem N-arylation and α-functionalization of pyrrolidine. thieme-connect.com Various synthetic strategies for the N-arylation of pyrrolidines have been reviewed, including transition-metal catalyzed and metal-free methods. nih.gov

N-Alkylation is another important transformation. The synthesis of N-alkylated pyrrolidines can be achieved through various methods, including reactions with alkyl halides. echemi.com Ruthenium and iron-catalyzed decarboxylative N-alkylation of cyclic α-amino acids with alcohols provides a sustainable route to N-alkylated pyrrolidines. researchgate.net

The table below summarizes methods for modifying the pyrrolidine nitrogen:

ModificationMethodKey Reagents/ConditionsRef.
N-ArylationPhotocatalysisVisible light, photocatalyst, aryl halides helsinki.fi
N-Arylation and α-FunctionalizationRedox-Neutral Three-Component Reactionp-Quinol ethers or p-quinone monoacetals thieme-connect.com
N-AlkylationDecarboxylative CouplingRuthenium or Iron catalyst, alcohols researchgate.net

Derivatization of Aromatic Substituents (e.g., 2-methylphenyl group variations)

Functionalization of aromatic substituents attached to the pyrrolidine ring, such as a 2-methylphenyl group, allows for the exploration of structure-activity relationships by introducing diverse functionalities.

Palladium-catalyzed α-arylation of N-Boc-pyrrolidine provides a convergent and reliable method for preparing a broad range of functionalized 2-aryl-N-Boc-pyrrolidines in high enantioselectivity. This methodology relies on the sparteine-mediated enantioselective deprotonation of N-Boc-pyrrolidine to form a 2-pyrrolidinolithium species, which then undergoes transmetalation and coupling. acs.org

Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides have been developed for the synthesis of N-aryl-2-allyl pyrrolidines. These reactions exhibit broad scope with respect to the vinyl halide and afford trans-2,3- and cis-2,5-disubstituted pyrrolidines with good to excellent diastereoselectivity. nih.gov

Furthermore, the construction of N-aryl-substituted pyrrolidines can be achieved through the successive reductive amination of diketones with anilines via iridium-catalyzed transfer hydrogenation. This method is practical and has been applied to the derivatization of drug molecules. nih.gov

The following table highlights methods for the derivatization of aromatic substituents:

Reaction TypeCatalyst/ReagentsProduct TypeRef.
α-ArylationPalladium(II) acetate, PtBu₃-HBF₄, (-)-sparteine, ZnCl₂2-Aryl-N-Boc-pyrrolidines acs.org
CarboaminationPalladium catalystN-Aryl-2-allyl pyrrolidines nih.gov
Reductive AminationIridium catalyst, Formic acidN-Aryl-substituted pyrrolidines nih.gov

Introduction and Variation of Alkyl Chains (e.g., Diethyl groups)

The introduction of alkyl groups, particularly gem-dialkyl substituents like the diethyl groups in this compound, is a key synthetic challenge that imparts significant three-dimensional character to the molecule. sphinxsai.com A common strategy to achieve such substitution patterns involves the sequential alkylation of a suitable precursor, such as a 4-arylpyrrolidin-3-one.

One effective method for α-alkylation of ketones is the Stork enamine synthesis. mychemblog.comchemistrysteps.comwikipedia.orgyoutube.com This method enhances the nucleophilicity of the α-carbon via the formation of an enamine intermediate, allowing for alkylation under milder conditions than traditional enolate chemistry and minimizing side reactions like over-alkylation. chemistrysteps.com

A plausible synthetic route to a 3,3-diethyl-4-arylpyrrolidinone precursor is outlined below. The process would begin with the formation of an enamine from a 4-arylpyrrolidin-3-one and a secondary amine (e.g., pyrrolidine). This is followed by two sequential alkylation steps with an ethyl halide (e.g., ethyl iodide).

Plausible Synthetic Scheme via Stork Enamine Alkylation:

Enamine Formation: A 4-arylpyrrolidin-3-one is condensed with a secondary amine, such as pyrrolidine, typically with acid catalysis and removal of water, to form the corresponding enamine.

First Alkylation: The enamine, a potent nucleophile, attacks an ethyl halide (e.g., ethyl iodide) in an SN2 reaction. libretexts.org This step introduces the first ethyl group at the C3 position and generates an iminium salt intermediate.

Hydrolysis/Reformation of Enamine: The iminium salt can be hydrolyzed back to the mono-alkylated ketone, which can then be converted back to an enamine for the second alkylation. Alternatively, under specific conditions, the reaction may proceed to the second alkylation if an equivalent of a weaker base is present to neutralize the iminium salt and regenerate an enamine or related nucleophile in situ.

Second Alkylation: The enamine of the 3-ethyl-4-arylpyrrolidin-3-one undergoes a second alkylation with another molecule of ethyl iodide.

Final Hydrolysis: The resulting diethyl-substituted iminium salt is hydrolyzed with aqueous acid to yield the target 3,3-diethyl-4-arylpyrrolidin-3-one. Subsequent reduction of the ketone at C3 would yield the final pyrrolidine.

An alternative approach involves the direct alkylation of the enolate of the 4-arylpyrrolidin-3-one. 182.160.97organicchemistrytutor.comlibretexts.org This requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to ensure complete deprotonation and prevent self-condensation. organicchemistrytutor.com The enolate can then be treated sequentially with two equivalents of an ethyl halide.

Interactive Data Table: Comparison of Alkylation Strategies

FeatureStork Enamine AlkylationDirect Enolate Alkylation
Activating Group Secondary Amine (e.g., Pyrrolidine, Morpholine)Strong Base (e.g., LDA, NaH)
Reaction Conditions Generally milder, often neutral or slightly acidic for enamine formation.Requires strong base and anhydrous, cryogenic conditions (-78 °C).
Key Intermediate Enamine / Iminium SaltEnolate
Selectivity Good for mono-alkylation; can minimize polyalkylation. chemistrysteps.comCan be difficult to control mono- vs. di-alkylation without careful stoichiometry.
Substrate Scope Works for both aldehydes and ketones. mychemblog.comPrimarily used for ketones and esters.

The choice of methodology depends on the specific substrate and desired outcome. For the synthesis of a gem-diethyl substituted pyrrolidine, controlling the stoichiometry and reaction conditions would be critical in either approach to achieve the desired disubstitution efficiently. Research on the synthesis of 4,4-disubstituted-3-oxopyrrolidones demonstrates the feasibility of such multi-step procedures for creating gem-disubstituted patterns on the pyrrolidone ring. chemrxiv.orgchemrxiv.org

Elucidation of Reaction Mechanisms in Pyrrolidine Synthesis

The construction of the polysubstituted pyrrolidine core is often achieved through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions or the Huisgen cycloaddition. wikipedia.orgorganic-chemistry.orgresearchgate.netfu-berlin.de This powerful reaction forms a five-membered ring by reacting a 1,3-dipole with a dipolarophile. wikipedia.orgfrontiersin.org For pyrrolidine synthesis, the most common 1,3-dipole is an azomethine ylide. nih.gov

The reaction is a concerted, pericyclic process involving a 4π electron system (the azomethine ylide) and a 2π electron system (the dipolarophile, typically an alkene). sphinxsai.com The stereochemistry of the reactants is maintained in the product, making it a highly stereospecific reaction. researchgate.net

Mechanism of Azomethine Ylide Cycloaddition:

An azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. This ylide then reacts with an alkene (the dipolarophile) to form the pyrrolidine ring. To synthesize a 4-(2-methylphenyl)pyrrolidine core, the dipolarophile would be a styrene (B11656) derivative, such as 1-ethenyl-2-methylbenzene.

The regioselectivity of the cycloaddition—that is, which end of the dipole connects to which end of the dipolarophile—is governed by the electronic properties of the reactants and can be predicted using Frontier Molecular Orbital (FMO) theory. nih.govacs.orgwikipedia.orgacs.org

Frontier Molecular Orbital (FMO) Analysis:

1,3-dipolar cycloadditions are typically classified into three types based on the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the dipole and dipolarophile. wikipedia.orgnih.gov

Type I (Normal-Electron-Demand): The reaction is controlled by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile (HOMOdipole-LUMOdipolarophile). This is favored when the dipolarophile has electron-withdrawing groups.

Type II: The HOMO and LUMO energies of both components are similar, and both interactions (HOMOdipole-LUMOdipolarophile and HOMOdipolarophile-LUMOdipole) are significant.

Type III (Inverse-Electron-Demand): The reaction is governed by the interaction between the HOMO of the dipolarophile and the LUMO of the dipole (HOMOdipolarophile-LUMOdipole). This occurs when the dipolarophile has electron-donating groups.

In the synthesis of a 4-(2-methylphenyl)pyrrolidine, the 2-methylphenyl group on the styrene derivative is weakly electron-donating. The azomethine ylide's electronics depend on its specific structure. The regiochemical outcome is determined by the interaction of the orbitals that leads to the smallest energy gap and the largest orbital coefficient overlap at the termini where the new sigma bonds are forming. wikipedia.orgnih.gov Generally, the reaction proceeds to form the regioisomer where the substituent from the dipolarophile (the 2-methylphenyl group) is at the C4 position of the resulting pyrrolidine ring. sci-hub.se

Structure Activity Relationship Sar Investigations of Substituted Pyrrolidines

Impact of Substituent Identity and Position on Biological Interactions

The biological activity of pyrrolidine-based compounds is highly dependent on the nature and placement of substituents on the pyrrolidine (B122466) ring and its appended moieties. nih.govresearchgate.net

Substitutions on the pyrrolidine ring play a critical role in defining the biological profile of these compounds. The presence of substituents at the C3 and C4 positions can significantly influence the molecule's conformation and its interaction with biological targets. nih.gov

For instance, in a series of 4-aryl-N-benzylpyrrolidine-3-carboxamides developed as antimalarial agents, the nature of the aryl group at the 4-position was found to be a key determinant of potency. nih.gov Hydrophobic groups were generally favored, with a trifluoromethyl-substituted phenyl ring being one of the most effective. nih.gov The relative stereochemistry of the substituents at the 3 and 4-positions is also crucial, with the cis-configuration often being preferred over the trans for optimal activity in certain series. nih.gov

The substitution pattern on the aryl ring at the 4-position is also critical. For example, in a series of antimalarial 4-aryl pyrrolidines, a 4-CF3 substituent on the phenyl ring was preferred, although it could be replaced by a t-butyl group with similar potency. nih.gov However, smaller substituents like methyl or chloro groups led to a decrease in activity. nih.gov Disubstitution on the 4-aryl ring can be tolerated and even beneficial; for instance, a 4-CF3-3-Cl analog was found to be highly potent. nih.gov

The 2-methylphenyl group, as seen in 3,3-Diethyl-4-(2-methylphenyl)pyrrolidine, is an important structural feature that can influence ligand-target interactions through steric and electronic effects. The methyl group in the ortho position of the phenyl ring introduces a specific conformational bias, which can be critical for fitting into a binding pocket. nih.gov

In the broader context of aryl-substituted pyrrolidines, the substitution pattern on the phenyl ring is a key factor in determining biological activity. researchgate.net For example, in a series of pyrrolidine-based antagonists, fluorophenyl substituents at the 3-position of the pyrrolidine ring provided better in vitro potency compared to an unsubstituted phenyl ring. nih.gov Furthermore, meta-substituted derivatives on a different aryl ring within the same molecule showed improved biological activity. nih.gov

The nature of alkyl groups on the pyrrolidine scaffold can significantly impact the potency and selectivity of the compound. The diethyl groups at the 3-position, as in this compound, contribute to the lipophilicity and steric bulk of the molecule. These properties are crucial for optimizing interactions with the hydrophobic pockets of target proteins. nih.gov

The following table summarizes the impact of different substituents on the activity of pyrrolidine derivatives based on various studies.

Compound Series Substitution Position Favorable Substituents Unfavorable Substituents Effect on Activity Reference
Antimalarial 4-Aryl-N-benzylpyrrolidine-3-carboxamides4-Aryl4-CF3, t-butyl, 4-CF3-3-ClMethyl, ChloroPotency nih.gov
Pyrrolidine Sulfonamides3-ArylFluorophenylUnsubstituted PhenylPotency nih.gov
PARP-1 and -2 InhibitorsAlkyl Chain3-carbon atom chain---Activity nih.gov
Antimalarial 4-Aryl-N-benzylpyrrolidine-3-carboxamidesAmide Benzyl (B1604629) Ring4-Methoxy, 4-Methyl, DimethylamineHydrogenPotency nih.gov

Stereochemical Influences on SAR and Target Binding Specificity

The stereochemistry of substituted pyrrolidines is a critical factor that governs their interaction with chiral biological targets such as enzymes and receptors. nih.gov The spatial arrangement of substituents on the pyrrolidine ring can lead to significant differences in biological activity between stereoisomers. researchgate.net

For example, in the development of 4-aryl-N-benzylpyrrolidine-3-carboxamides as antimalarial agents, a modest but significant three-fold difference in potency was observed between the (3R,4S) and (3S,4R) enantiomers, with the (3R,4S)-configuration being preferred. nih.gov This highlights the importance of controlling the stereochemistry to achieve optimal target engagement. Similarly, in a series of reversed amide homologues, the (−)-enantiomers were found to be 7- to 13-fold more potent than the (+)-enantiomers, demonstrating a clear stereochemical preference for activity. nih.gov

Pharmacophore Modeling and 3D Structure-Activity Studies for Pyrrolidine Ligands

Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to understand the key structural features required for the biological activity of pyrrolidine ligands. acs.orgpharmacophorejournal.com These methods help in the rational design of new, more potent, and selective compounds. rsc.orgnih.gov

A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to interact with a specific biological target. frontiersin.org For a series of MMP-9 inhibitors, a five-point pharmacophore model (DDHRR_1) consisting of two hydrophobic features, two aromatic rings, and a hydrogen bond donor was developed and validated. rsc.org

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into how steric, electrostatic, and other physicochemical properties of a molecule influence its biological activity. nih.gov For a series of pyrrolidine analogues, CoMFA and CoMSIA contour maps revealed that electron-donating groups at the 3rd position of the pyrrolidine ring and electron-withdrawing groups at the 4th and 5th positions were favorable for activity. nih.gov

These computational models serve as valuable guides for the design and optimization of novel pyrrolidine-based compounds with desired biological activities. mdpi.comresearchgate.net

Scaffold Hopping and Bioisosteric Replacement Strategies within Pyrrolidine Chemotypes

Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry for the discovery of novel chemotypes with improved pharmacological properties while retaining the desired biological activity. researchgate.netnih.gov These approaches are particularly useful for navigating intellectual property landscapes and overcoming issues related to absorption, distribution, metabolism, and excretion (ADME) and toxicity. niper.gov.in

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the essential pharmacophoric features. nih.gov This can lead to the discovery of new chemical series with potentially better drug-like properties. researchgate.net For pyrrolidine-based compounds, this could involve replacing the pyrrolidine ring with other heterocyclic systems that can spatially arrange the key substituents in a similar manner. nih.gov

Bioisosteric replacement focuses on exchanging a specific atom or group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. acs.orgcambridgemedchemconsulting.com The goal is to enhance the compound's properties, such as potency, selectivity, or metabolic stability. baranlab.org For example, a phenyl group could be replaced by a pyridine (B92270) ring to improve metabolic stability. niper.gov.in In the context of this compound, bioisosteric replacements could be explored for the diethyl groups, the 2-methylphenyl moiety, or the pyrrolidine ring itself to fine-tune the compound's activity and properties.

Preclinical Biological and Pharmacological Activity Studies of Pyrrolidine Analogues

Target Identification and Engagement Modalities for Pyrrolidine (B122466) Derivatives

Pyrrolidine derivatives have been investigated for their potential to interact with a wide array of biological targets, leading to diverse pharmacological effects. frontiersin.orgfrontiersin.orgresearchgate.net Their engagement modalities are often dictated by the nature and stereochemistry of the substituents on the pyrrolidine ring, which influence the molecule's conformation and its ability to fit into the binding pockets of specific proteins. nih.gov

Key therapeutic targets for pyrrolidine-based compounds include enzymes, receptors, and transporters involved in various disease pathways. For instance, in the realm of infectious diseases, the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis has been identified as a critical target for pyrrolidine carboxamides. nih.gov These compounds act as direct inhibitors of InhA, an enzyme essential for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. nih.govcore.ac.uk The engagement of these inhibitors often involves the formation of a hydrogen-bonding network with active site residues of the enzyme and the NAD+ cofactor. nih.gov

In the context of metabolic disorders, such as type 2 diabetes, pyrrolidine derivatives have been designed to target enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4). nih.govnih.govresearchgate.netingentaconnect.commui.ac.ir By inhibiting these enzymes, these compounds can help to regulate blood glucose levels. ingentaconnect.comacs.org The pyrrolidine scaffold can mimic the natural substrates of these enzymes, allowing for effective binding and inhibition. ingentaconnect.com

Furthermore, pyrrolidine-containing molecules have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. nih.govacs.orgnih.govresearchgate.net In cancer therapy, PARP inhibition can lead to synthetic lethality in tumor cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.govmdpi.com The engagement of these inhibitors with the PARP active site prevents the synthesis of poly(ADP-ribose), thereby trapping PARP on the DNA and leading to cell death. nih.gov

The versatility of the pyrrolidine scaffold is also evident in its application to targets within the central nervous system. Pyrrolidine analogues have been synthesized to modulate the activity of monoamine transporters, dopamine (B1211576) receptors, and opioid receptors, highlighting their potential in treating neurological and psychiatric disorders as well as pain. acs.orgnih.govnih.govnih.govdaneshyari.com

In Vitro Receptor Binding and Functional Assays for Pyrrolidine Compounds

Pyrrolidine analogues have been investigated for their ability to modulate monoamine transporters, which are critical for regulating neurotransmitter levels in the brain. A series of nor-lobelane analogues featuring a central pyrrolidine ring were assessed for their interaction with the vesicular monoamine transporter-2 (VMAT2). nih.gov VMAT2 is responsible for packaging dopamine into synaptic vesicles for subsequent release. nih.gov

One such analogue, cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride (UKCP-110), along with its trans-isomers, demonstrated the ability to inhibit [3H]dihydrotetrabenazine binding to VMAT2. nih.gov More significantly, these compounds were potent inhibitors of [3H]dopamine uptake into rat synaptic vesicles. nih.gov UKCP-110, in particular, was found to inhibit methamphetamine-evoked dopamine release from striatal slices. nih.gov

In a study of lobelane (B1250731) analogues where the piperidine (B6355638) ring was replaced by a pyrrolidine ring, inconsistencies were observed between the compounds' ability to bind to the dihydrotetrabenazine (B1670615) (DTBZ) binding site on VMAT2 and their capacity to inhibit VMAT2 function. acs.org This suggests that some pyrrolidine analogues may inhibit transporter function by interacting with an alternative site on VMAT2, distinct from the DTBZ binding site. acs.org For instance, the N-phenethanolyl analogues 18 and 19 were more potent as inhibitors of [3H]-DA uptake compared to their binding affinity at the DTBZ site. acs.org Pyrrolidine 22 was identified as a particularly potent inhibitor of [3H]-DA uptake with a Ki of 9.3 nM. acs.org

CompoundVMAT2 Binding (Ki, µM)[3H]-DA Uptake Inhibition (Ki)
UKCP-1102.66 ± 0.370.028 ± 0.001 µM
UKCP-1111.05 ± 0.100.046 ± 0.008 µM
UKCP-1123.80 ± 0.310.043 ± 0.004 µM
Analogue 182.75140 nM
Analogue 195.61270 nM
Pyrrolidine 22-9.3 nM
Pyrrolidine 23-19 nM
Pyrrolidine 25-14 nM

This table presents data on the inhibition of VMAT2 binding and dopamine uptake by various pyrrolidine analogues.

The pyrrolidine scaffold has been utilized in the design of ligands targeting both the dopamine D3 receptor (D3R) and the μ-opioid receptor (MOR), with the goal of developing safer analgesics. nih.gov A series of 3-(3-hydroxyphenyl)pyrrolidine analogues were synthesized to explore their binding affinities at human dopamine receptors. nih.govdaneshyari.com The design strategy aimed to extend functionality from the orthosteric binding site to a secondary binding pocket to enhance affinity and selectivity for the D3 receptor. nih.gov

In the development of dual-target D3R/MOR ligands, it was found that extending the linker chain between the pyrrolidine core and other pharmacophoric elements could mitigate clashes with D3R residues. nih.gov For example, compound 46, with a longer linker, exhibited high D3R affinity (Ki = 7.26 nM) and selectivity over the D2 receptor, while maintaining a promising affinity for MOR (Ki = 564 nM). nih.gov This suggests that longer linkers are well-tolerated for MOR binding and beneficial for D3R affinity. nih.gov

Additionally, a class of thioureas bearing basic pyrrolidine residues was developed as selective antagonists for the μ-opioid receptor. nih.gov Further alkylation of the pyrrolidine ring with benzyl (B1604629) derivatives was shown to increase the binding affinity for the μ-opioid receptor. nih.gov The presence of polar groups on the benzyl ring that can act as hydrogen-bond donors or acceptors further enhanced this binding. nih.gov

CompoundD3R Affinity (Ki, nM)MOR Affinity (Ki, nM)
Compound 467.26564
Compound 33247529
Compound 34111377

This table displays the binding affinities of select pyrrolidine-based ligands for the Dopamine D3 and μ-Opioid receptors.

Pyrrolidine derivatives have demonstrated inhibitory activity against a wide range of enzymes implicated in various diseases.

Enoyl Acyl Carrier Protein Reductase (InhA): Pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA from Mycobacterium tuberculosis. nih.gov Some of these compounds exhibited strong InhA inhibition, with IC50 values in the low micromolar range. nih.gov For instance, compound p37 showed an IC50 of 4.47 μM. nih.gov Additionally, 3-bulky substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as potential InhA inhibitors. core.ac.ukuniv.kiev.ua

Dipeptidyl Peptidase-4 (DPP-4): The pyrrolidine scaffold is a key feature in many DPP-4 inhibitors, which are used in the management of type 2 diabetes. ingentaconnect.combenthamdirect.com The nitrile group on the pyrrolidine scaffold can provide reversible and potent inhibition of the DPP-4 enzyme. ingentaconnect.com Various pyrrolidine-based analogues have been reported with DPP-4 inhibitory activity in the micromolar range. researchgate.net

Bruton's Tyrosine Kinase (BTK): Pyrrolidine-containing compounds have been developed as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways. nih.govmdpi.comnih.govmdpi.com For example, a pyridinone derivative incorporating a pyrrolidine ring was found to be a highly selective and potent BTK inhibitor with an IC50 of 7 nM. nih.gov Another potent BTK inhibitor, compound 42, which features a pyrrolopyrimidine scaffold, exhibited an IC50 of 0.7 nM. nih.gov

α-Glucosidase: Several studies have reported the synthesis and evaluation of pyrrolidine derivatives as inhibitors of α-glucosidase, another important target for type 2 diabetes. nih.govnih.govresearchgate.netmui.ac.ir Pyrrolidine-2,5-dione derivatives have shown moderate to good α-glucosidase inhibition, with compound 11o having an IC50 value of 28.3 ± 0.28 µM. nih.gov N-acetylpyrrolidine derivatives have also demonstrated potent inhibitory activity against α-glucosidase, with compound 4a showing an IC50 of 0.52 ± 0.02 mM. nih.govmui.ac.ir Furthermore, dihydroxy pyrrolidine derivatives displayed significant inhibitory activities, with some compounds having IC50 values as low as 10.35 ± 0.15 µM. researchgate.net

Compound/Derivative ClassTarget EnzymeIC50 Value
Pyrrolidine carboxamide p37InhA4.47 µM nih.gov
Pyridinone derivative 10BTK7 nM nih.gov
Pyrrolopyrimidine 42BTK0.7 nM nih.gov
Pyrrolidine-2,5-dione 11oα-Glucosidase28.3 ± 0.28 µM nih.gov
N-acetylpyrrolidine 4aα-Glucosidase0.52 ± 0.02 mM nih.govmui.ac.ir
Dihydroxy pyrrolidine 4hα-Glucosidase10.35 ± 0.15 µM researchgate.net

This table summarizes the inhibitory activities of various pyrrolidine derivatives against different enzymes.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including mitosis, and are a key target for anticancer drugs. nih.govmdpi.com Pyrrole (B145914) derivatives have been synthesized and shown to be potent inhibitors of tubulin polymerization. nih.gov

A series of 3-aroyl-1-arylpyrrole (ARAP) derivatives were found to potently inhibit tubulin polymerization and the binding of colchicine (B1669291) to tubulin. nih.gov These compounds, such as ARAP 22 and 27, also inhibited the growth of various cancer cell lines, including those that overexpress P-glycoprotein, a protein associated with multidrug resistance. nih.gov One study reported a novel tubulin polymerization inhibitor with an IC50 of 3.06 µM for tubulin polymerization. bioworld.com This compound was also shown to inhibit colchicine binding to tubulin by 75.91% at a concentration of 5 µM and to induce G2/M phase cell cycle arrest. bioworld.com

Arylthioindoles (ATIs), which can be considered derivatives of pyrrole, are another class of compounds that inhibit tubulin assembly by interacting with the colchicine binding site on β-tubulin. mdpi.com Compounds 24 and 25 from this class inhibited tubulin polymerization with IC50 values of 2.0 and 4.5 μM, respectively. mdpi.com

Compound ClassActivityIC50 / % Inhibition
ARAP derivativesTubulin Polymerization Inhibition-
Novel Pyrrole DerivativeTubulin Polymerization Inhibition3.06 µM bioworld.com
Novel Pyrrole DerivativeColchicine Binding Inhibition75.91% at 5 µM bioworld.com
Arylthioindole 24Tubulin Polymerization Inhibition2.0 µM mdpi.com
Arylthioindole 25Tubulin Polymerization Inhibition4.5 µM mdpi.com

This table presents the effects of pyrrole and its derivatives on tubulin polymerization and colchicine binding.

Poly(ADP-ribose) polymerases (PARPs) are enzymes that play a critical role in DNA repair. nih.gov Inhibitors of PARP have emerged as a significant class of anticancer agents. nih.govmdpi.com The pyrrolidine scaffold has been incorporated into the design of potent PARP inhibitors.

A series of benzimidazole (B57391) carboxamide derivatives containing a pyrrolidine ring have been synthesized and evaluated for their PARP inhibitory activity. nih.govnih.gov Compounds 5cj and 5cp from this series demonstrated potent inhibition of both PARP-1 and PARP-2, with IC50 values of approximately 4 nM, which is comparable to the reference drug veliparib. nih.govnih.gov

Another study led to the discovery of 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a potent PARP inhibitor that has advanced to clinical trials. acs.orgresearchgate.net ABT-888 displayed excellent potency against both PARP-1 and PARP-2 enzymes with a Ki of 5 nM and an EC50 of 2 nM in a whole-cell assay. acs.orgresearchgate.net The design of these inhibitors involved creating a methyl-substituted quaternary center on the cyclic amine at the point of attachment to the benzimidazole ring system. acs.org

CompoundTargetPotency
5cjPARP-1 and PARP-2IC50 ≈ 4 nM nih.govnih.gov
5cpPARP-1 and PARP-2IC50 ≈ 4 nM nih.govnih.gov
ABT-888PARP-1 and PARP-2Ki = 5 nM; EC50 = 2 nM acs.orgresearchgate.net

This table summarizes the potency of pyrrolidine-containing PARP inhibitors.

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Modulation

The pyrrolidine scaffold has been identified as a key structural motif in the development of modulators for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in various autoimmune and inflammatory diseases. Research has shown that a cis-3,4-diphenylpyrrolidine scaffold can induce a "U-shape" conformation in molecules, which is beneficial for their inverse agonistic activity on the RORγt receptor. nih.gov This conformational constraint imposed by the pyrrolidine ring is a critical factor in the design of potent and selective RORγt modulators.

Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibition

Polo-like Kinase 1 (Plk1) is a key regulator of mitosis, and its overexpression is associated with various cancers. The Polo-Box Domain (PBD) of Plk1 is a crucial component for its substrate recognition and localization, making it an attractive target for anticancer drug development. Inhibition of the Plk1 PBD can disrupt its function, leading to mitotic arrest and cell death in cancer cells. researchgate.net

Virtual screening and biological evaluation have identified various compounds that selectively inhibit the Plk1 PBD. For example, one study identified a compound that inhibited the Plk1 PBD with a half-maximal inhibitory concentration (IC50) of 17.9 ± 0.5 µM and exhibited selectivity over the PBDs of related kinases like Plk2 and Plk3. researchgate.net The development of such selective inhibitors is a promising strategy for cancer therapy, and the pyrrolidine scaffold is being explored for its potential in designing new Plk1 PBD inhibitors. researchgate.netnih.gov

Cellular Activity Profiling of Pyrrolidine Analogues

Antiproliferative and Cell Cycle Effects in Relevant Cell Lines (e.g., Tumor Cell Lines)

A significant body of research has focused on the antiproliferative activity of pyrrolidine analogues against various cancer cell lines. These compounds have demonstrated the ability to inhibit cell growth and induce cell cycle arrest, highlighting their potential as anticancer agents.

For instance, certain spiropyrrolidine oxindole (B195798) derivatives have been shown to potently inhibit cell growth in cancer cell lines with wild-type p53. acs.org One such compound achieved IC50 values of 38 nM, 18 nM, and 104 nM in RS4;11 acute leukemia, LNCaP prostate cancer, and HCT116 colon cancer cell lines, respectively. acs.org Another study on derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids reported their antiproliferative activity against human cancer cell lines. nih.gov

The mechanism of antiproliferative action often involves the induction of cell cycle arrest. For example, a Plk1 PBD inhibitor was shown to arrest the cell cycle in the G2/M phase in leukemia cells. researchgate.net Similarly, certain 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogues were found to induce a G2/M phase arrest in solid tumor cell lines. nih.gov

Compound ClassCell LineActivity (IC50)Reference
Spiropyrrolidine Oxindole DerivativeRS4;11 (Acute Leukemia)38 nM acs.org
Spiropyrrolidine Oxindole DerivativeLNCaP (Prostate Cancer)18 nM acs.org
Spiropyrrolidine Oxindole DerivativeHCT116 (Colon Cancer)104 nM acs.org
Diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylateHCT-15 (Colon Cancer)4.5 µM ajol.info
Diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylateMCF-7 (Breast Cancer)7 µM ajol.info

Antimicrobial Activity Evaluation

Pyrrolidine derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The pyrrolidine ring is a common feature in various natural and synthetic compounds with antimicrobial activity. ekb.egnih.gov

Studies have shown that novel spiropyrrolidines tethered with thiochroman-4-one/chroman-4-one scaffolds exhibit antibacterial and antifungal activities. nih.gov Another class of compounds, N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide, demonstrated activity against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) of 12.5 μg/mL and 25 μg/mL, respectively. researchgate.net

Compound ClassMicroorganismActivity (MIC)Reference
N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamideEscherichia coli12.5 μg/mL researchgate.net
N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamideStaphylococcus aureus25 μg/mL researchgate.net
Substituted pyrrole-3-carboxaldehyde derivativesPseudomonas putida16 µg/mL nih.gov

Anti-inflammatory Properties in Cellular Models

The anti-inflammatory potential of pyrrolidine analogues has been explored in various cellular models. These compounds have shown the ability to inhibit key inflammatory mediators and pathways. For instance, a synthesized pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated inhibitory activity against cyclooxygenase-1 (COX-1), COX-2, and 5-lipoxygenase (5-LOX) with IC50 values of 314, 130, and 105 μg/mL, respectively. nih.gov

Another study on 3-(4′-Hydroxyl-3′,5′-dimethoxyphenyl)propionic acid, a component of Korean Cabbage Kimchi, showed that it could suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 in lipopolysaccharide-stimulated BV2 microglia cells. researchgate.net This compound also attenuated the expression and secretion of proinflammatory cytokines. researchgate.net These findings suggest that pyrrolidine-containing structures can serve as a scaffold for the development of novel anti-inflammatory agents. nih.govmdpi.com

Mechanisms of Biological Action at the Molecular and Cellular Level

The diverse biological activities of pyrrolidine analogues stem from their ability to interact with various molecular targets and modulate key cellular pathways. The stereochemistry of the pyrrolidine ring often plays a crucial role in determining the biological activity and target selectivity. nih.gov

At the molecular level, the interaction of pyrrolidine derivatives with their targets can be highly specific. For example, the "U-shape" conformation of certain pyrrolidine analogues is critical for their inverse agonistic activity on the RORγt receptor. nih.gov In the context of Plk1 inhibition, pyrrolidine-based compounds can be designed to bind to the PBD, thereby disrupting protein-protein interactions essential for mitotic progression. researchgate.netnih.gov

At the cellular level, these molecular interactions translate into observable effects such as the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. The antiproliferative effects of some pyrrolidine derivatives are mediated through the activation of the p53 tumor suppressor pathway. acs.org Small-molecule inhibitors of the MDM2-p53 interaction, which can feature a pyrrolidine core, can liberate p53 from its negative regulator MDM2, leading to cell cycle arrest and apoptosis in cancer cells. acs.org

The anti-inflammatory actions of pyrrolidine analogues can be attributed to the inhibition of enzymes like COX and 5-LOX, which are involved in the synthesis of pro-inflammatory mediators. nih.gov Furthermore, some analogues can suppress inflammatory signaling pathways such as the NF-κB, MAPKs, and PI3K/Akt pathways. researchgate.net

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Analysis for Pyrrolidine (B122466) Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3,3-Diethyl-4-(2-methylphenyl)pyrrolidine, molecular docking simulations are instrumental in identifying potential protein targets and elucidating the specific binding modes of the pyrrolidine scaffold. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the ligand-protein recognition process.

The analysis of protein-ligand interaction fingerprints (PLIFs) derived from docking studies offers a systematic way to characterize the binding mode. mdpi.com By comparing the interaction patterns of this compound with those of known active compounds, researchers can infer its potential biological activity. For instance, docking this compound into the active site of a specific enzyme can suggest whether it is likely to act as an inhibitor. The accuracy of these predictions is often validated by redocking known ligands to their crystal structures to ensure the docking protocol can reproduce the experimental binding pose. nih.gov

Interaction TypePotential Interacting ResiduesSignificance in Binding
Hydrogen BondingAsp, Glu, Asn, Gln, Ser, ThrDirectional interactions that contribute significantly to binding affinity and specificity.
Hydrophobic InteractionsAla, Val, Leu, Ile, Phe, TrpNon-directional interactions crucial for binding in nonpolar pockets.
Aromatic (π-π) StackingPhe, Tyr, Trp, HisInteractions between aromatic rings that can enhance binding affinity.
Cation-π InteractionsLys, Arg with Phe, Tyr, TrpElectrostatic interactions between a cation and the face of an aromatic ring.

Pharmacophore Model Development and Virtual Screening for Pyrrolidine Lead Discovery

Pharmacophore modeling is a powerful tool in drug discovery for identifying novel compounds with the potential to bind to a specific biological target. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a particular biological effect. frontiersin.org

For the discovery of new pyrrolidine-based leads, a pharmacophore model can be developed based on the structure of this compound or a set of known active pyrrolidine derivatives. This model can then be used as a 3D query to screen large chemical databases in a process known as virtual screening. youtube.commdpi.com The goal is to identify molecules that match the pharmacophore and are therefore likely to share a similar biological activity. This approach is significantly faster and more cost-effective than traditional high-throughput screening. researchgate.net

Key Pharmacophore Features for a Hypothetical Pyrrolidine-Based Ligand:

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyrrolidine ring.

Hydrophobic Group (HY): The diethyl and methylphenyl substituents.

Aromatic Ring (AR): The 2-methylphenyl group.

Conformational Analysis and Molecular Dynamics Simulations of Pyrrolidine Scaffolds

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis of the this compound scaffold is essential for understanding its shape and flexibility, which in turn dictates how it can interact with a binding site. The pyrrolidine ring can adopt various puckered conformations, and the substituents on the ring will influence the preferred geometry. nih.govnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of the pyrrolidine scaffold over time. By simulating the motion of atoms, MD can reveal the accessible conformations and the energy barriers between them. nih.gov These simulations are crucial for understanding how the molecule behaves in a biological environment and can provide insights into the binding process that are not captured by static docking studies.

Computational MethodInformation Gained
Systematic Conformational Search Identifies low-energy conformers of the molecule.
Molecular Dynamics (MD) Simulation Provides a dynamic picture of conformational flexibility and stability.
Quantum Mechanics (QM) Calculations Offers high-accuracy energy calculations for different conformers.

Quantum-Chemical Studies and Reaction Pathway Investigations (e.g., Density Functional Theory)

Quantum-chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and reaction mechanisms involving the pyrrolidine scaffold. nih.govresearchgate.net These calculations can provide valuable insights into the synthesis of this compound and its potential chemical transformations.

For instance, DFT can be used to model the transition states of key reaction steps, allowing for the prediction of reaction barriers and the elucidation of reaction pathways. acs.orgacs.org This information is invaluable for optimizing synthetic routes and for understanding the chemical stability of the compound. Quantum chemical calculations can also be used to compute various molecular properties, such as electrostatic potential maps, which can help in understanding intermolecular interactions. tandfonline.com

In Silico Prediction of Biological Activity and ADMET-Relevant Parameters for Pyrrolidine Analogues

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic and safety profiles. In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are widely used for this purpose. mdpi.comijper.org For this compound and its analogues, these predictive models can estimate a range of important parameters.

These predictions help in prioritizing compounds for further experimental testing and can guide the design of new analogues with improved drug-like properties. researchgate.netresearchgate.net For example, predictions of high metabolic liability might prompt chemists to modify the structure to block potential sites of metabolism.

ADMET ParameterPredicted PropertyImportance
Absorption Oral bioavailability, Caco-2 permeabilityLikelihood of being absorbed into the bloodstream after oral administration.
Distribution Blood-brain barrier penetration, plasma protein bindingHow the compound distributes throughout the body.
Metabolism Cytochrome P450 inhibition/substrate potentialHow the compound is broken down by the body.
Excretion Renal clearanceHow the compound is eliminated from the body.
Toxicity hERG inhibition, mutagenicity, carcinogenicityPotential for adverse effects.

Medicinal Chemistry Considerations for Pyrrolidine Compound Optimization

Strategic Lead Optimization Approaches for Pyrrolidine (B122466) Derivatives

Lead optimization is an iterative process that refines a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic profile. patsnap.comdanaher.com For pyrrolidine derivatives, this process leverages a variety of medicinal chemistry techniques.

A cornerstone of lead optimization is the systematic exploration of the Structure-Activity Relationship (SAR) . patsnap.com This involves synthesizing and testing a series of analogs to understand how modifications to the chemical structure affect biological activity. nih.govresearchgate.net For a molecule like 3,3-Diethyl-4-(2-methylphenyl)pyrrolidine, SAR studies would involve modifying three key positions:

The 3,3-diethyl groups: Altering the size and lipophilicity of these substituents can influence binding affinity and metabolic stability.

The 4-(2-methylphenyl) moiety: Modifications to the phenyl ring, such as changing the position or nature of the methyl group or introducing other substituents, can significantly impact target interaction and selectivity. rsc.org

The pyrrolidine nitrogen: Acylation or alkylation of the secondary amine can modulate the compound's basicity, polarity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Other key optimization strategies include:

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties to enhance the desired biological or physical characteristics of the compound without making significant changes to the chemical structure. patsnap.com For instance, replacing the methyl group on the phenyl ring with a chlorine atom or a trifluoromethyl group could alter electronic properties and metabolic stability.

Scaffold Hopping: This advanced technique involves replacing the central pyrrolidine core with a different, structurally distinct scaffold while retaining the original pharmacophoric elements. patsnap.com This can lead to novel chemical entities with improved properties or a different intellectual property profile.

Conformational Constraint: Introducing elements of rigidity into the molecule, such as by forming additional rings or introducing double bonds, can "lock" the molecule into a bioactive conformation. patsnap.com This often leads to increased potency and selectivity by reducing the entropic penalty upon binding to the target.

Design Principles for Enhanced Target Selectivity and Potency

Achieving high potency and selectivity is a primary goal of drug design to maximize therapeutic effects while minimizing off-target side effects. nih.gov The design of pyrrolidine derivatives often incorporates several key principles to achieve this.

Exploiting Target-Specific Interactions: Rational drug design aims to leverage differences between the target and off-target proteins. nih.govacs.org Strategies include:

Shape Complementarity: Designing substituents on the pyrrolidine ring that fit snugly into a specific pocket of the target protein but create steric clashes with off-target proteins. For example, the size and orientation of the 4-(2-methylphenyl) group can be fine-tuned to exploit unique features in the target's binding site. acs.org

Electrostatic Optimization: Modifying the charge distribution of the molecule to complement the electrostatic surface of the target. Polar and charged molecules tend to have narrower binding selectivity due to the specific nature of electrostatic interactions. nih.gov Introducing polar groups or modifying the basicity of the pyrrolidine nitrogen can be used to enhance these interactions.

Targeting Allosteric Sites: Designing molecules that bind to an allosteric site—a location on the protein distinct from the active site—can offer a path to greater selectivity, as these sites are often less conserved than the primary binding pocket. nih.govacs.org

The stereochemistry of the pyrrolidine ring is also a critical factor. The chiral centers on the ring mean that different stereoisomers can have vastly different biological profiles due to their unique spatial arrangements, which dictate how they interact with enantioselective protein targets. nih.govresearchgate.net Therefore, stereoselective synthesis is crucial for producing the most potent and selective isomer. nih.gov

Design PrincipleApplication to this compoundPotential Outcome
Shape Complementarity Varying alkyl groups at C-3; modifying phenyl ring at C-4.Enhanced binding to a specific target pocket, improving selectivity. acs.org
Electrostatic Optimization Introducing polar substituents on the phenyl ring or N-alkylation.Improved selectivity through specific hydrogen bonds or ionic interactions. nih.gov
Stereochemical Control Synthesis of specific enantiomers or diastereomers.Isolation of the most potent and selective isomer. nih.govresearchgate.net
Conformational Rigidity Fusing a ring to the pyrrolidine scaffold.Increased potency by reducing the entropic cost of binding. patsnap.com

Exploration of Pharmacophore Space and 3D Coverage in Pyrrolidine Design

The non-planar, three-dimensional nature of the pyrrolidine scaffold is one of its most significant advantages in drug discovery. nih.govresearchgate.net Unlike flat, aromatic systems, saturated rings like pyrrolidine provide a globular shape and present substituents in precise vectors in 3D space. nih.gov

This increased 3D coverage is due to two main features:

sp³-Hybridization: The carbon atoms in the pyrrolidine ring are sp³-hybridized, allowing substituents to project out of the ring plane, which is essential for interacting with the complex, three-dimensional surfaces of protein binding sites. nih.govresearchgate.net

Ring Pucker (Pseudorotation): The pyrrolidine ring is not flat but exists in various "envelope" and "twisted" conformations. This flexibility, known as pseudorotation, allows the scaffold to adapt its shape to fit the binding site, while the choice of substituents can influence and "lock" a preferred conformation. nih.govresearchgate.net

Pharmacophore modeling is a computational technique used to identify the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. nih.govnih.govpharmacophorejournal.com The inherent 3D nature of the pyrrolidine ring makes it an excellent scaffold for matching complex pharmacophore models. nih.gov By placing key interacting groups (e.g., hydrogen bond donors/acceptors, hydrophobic features, charged groups) at specific positions on the pyrrolidine ring, medicinal chemists can design molecules with a high probability of interacting with the desired target. tandfonline.com For this compound, the diethyl groups provide a hydrophobic feature, the phenyl ring an aromatic interaction, and the nitrogen atom a potential hydrogen bond or ionic interaction point.

Modulating Physicochemical Properties for Improved Biological Relevance

A compound's biological relevance is not solely determined by its potency but also by its physicochemical properties , which govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. researchgate.netnih.gov A potent compound is of little therapeutic value if it cannot reach its target in the body.

Key physicochemical properties that are frequently optimized in pyrrolidine derivatives include:

Lipophilicity (LogP/LogD): This property affects solubility, membrane permeability, and plasma protein binding. While a certain level of lipophilicity is needed to cross cell membranes, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. sk.ru The lipophilicity of a compound like this compound can be fine-tuned by modifying its substituents—for example, adding polar groups to the phenyl ring to decrease lipophilicity or extending the alkyl chains to increase it.

Solubility: Aqueous solubility is critical for oral absorption and formulation. It can be improved by introducing polar functional groups or by forming salts with the basic pyrrolidine nitrogen. nih.gov

Molecular Weight (MW): Lower molecular weight is generally preferred as it often correlates with better absorption and diffusion. During optimization, chemists strive to add potency without excessively increasing the size of the molecule, a concept captured in metrics like Ligand Efficiency (LE). nih.gov

Basicity (pKa): The basicity of the pyrrolidine nitrogen influences the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with targets like ion channels. nih.gov

Physicochemical PropertyImportance in Drug DesignStrategy for Modulation in Pyrrolidine Derivatives
Lipophilicity (LogP/LogD) Influences solubility, permeability, metabolism, and toxicity. sk.ruAdd polar (e.g., -OH, -NH2) or non-polar (e.g., -Cl, -CF3) groups to the scaffold.
Aqueous Solubility Crucial for absorption and formulation. nih.govIntroduce ionizable or hydrogen-bonding groups; salt formation.
Molecular Weight (MW) Correlates with permeability and "drug-likeness". nih.govEmploy efficient modifications that add potency with minimal increase in mass.
Basicity (pKa) Affects ionization, solubility, and target binding. nih.govModify substituents on or near the pyrrolidine nitrogen to alter its electron density.

By carefully balancing these properties, medicinal chemists can optimize pyrrolidine-based lead compounds to produce drug candidates with a desirable combination of potency, selectivity, and drug-like properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.